Enantiomeric Differentiation: (R)- vs (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride
The (R)-enantiomer (CAS 521979-97-5) and (S)-enantiomer (CAS 521979-98-6) are distinct chemical entities with separate CAS registry numbers and defined stereochemical configurations . The (R)-enantiomer is characterized by the InChI stereochemical descriptor /t13-;/m0./s1, corresponding to the (4R) absolute configuration at the oxazolidinone C-4 position [1]. This stereochemical specification is not interchangeable with the (S)-enantiomer (InChI stereochemical descriptor would correspond to /t13-;/m1./s1) and represents a binary differentiation that directly impacts downstream stereochemical outcomes in asymmetric synthesis applications [2].
| Evidence Dimension | Absolute stereochemical configuration at C-4 of oxazolidinone ring |
|---|---|
| Target Compound Data | R configuration (CAS 521979-97-5); InChI stereochemical descriptor: /t13-;/m0./s1 |
| Comparator Or Baseline | S configuration (CAS 521979-98-6); distinct CAS registry number |
| Quantified Difference | Opposite enantiomer; non-superimposable mirror images with distinct CAS registry designations |
| Conditions | Stereochemical assignment by X-ray crystallography or comparative chiral HPLC retention time analysis |
Why This Matters
Selection of the correct enantiomer is mandatory for achieving intended stereochemical outcomes in asymmetric synthesis; the (R)-enantiomer and (S)-enantiomer are not functionally interchangeable.
- [1] PubChem. 4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride. Compound Summary, CID 73553984. InChI: InChI=1S/C14H18N2O2.ClH/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t13-;/m0./s1 View Source
- [2] Capot Chemical. (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one (CAS 713075-88-8) Product Specification. View Source
